(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone
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Overview
Description
The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone” is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a bromopyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that 1,2,4-triazoles, a family to which this compound belongs, have the ability to accept and transfer acyl groups in synthetic reactions . This suggests that the compound could potentially interact with its targets by transferring acyl groups, thereby altering the function of the target molecules.
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is plausible that the compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazoles, the family to which this compound belongs, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Molecular Mechanism
It is known that 1,2,4-triazoles can act as ligands for transition metals to create coordination complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Azetidine Ring Formation: This step might involve cyclization reactions starting from appropriate precursors.
Coupling with Bromopyridine: The final step could involve coupling the triazole-azetidine intermediate with a bromopyridine derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions could target the triazole ring or the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound might be used in the development of new agrochemicals or as intermediates in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chloropyridin-3-yl)methanone
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone
Uniqueness
The uniqueness of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone” lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDSXTZHNMSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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